Octyl nitrite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
629-46-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
octyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 |
InChI Key |
QPHJACNABSHDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Octyl Nitrite and Analogues
Advanced Esterification Approaches for Nitrite (B80452) Synthesis
The synthesis of alkyl nitrites, including octyl nitrite, is often achieved through the esterification of the corresponding alcohol. This can be accomplished using various nitrosating agents. Common methods involve the use of aqueous nitrous acid, dinitrogen tetroxide, and nitrosyl chloride in the presence of pyridine. journals.co.za The reaction of an alcohol with nitrous acid (HONO) yields the corresponding alkyl nitrite and water. wikipedia.org
A widely used laboratory-scale method for preparing alkyl nitrites is the reaction of an alcohol with an aqueous solution of sodium nitrite and a strong acid, such as sulfuric acid. researchgate.net This in-situ generation of nitrous acid must be carefully controlled, often requiring refrigeration to prevent the decomposition of the unstable nitrous acid. google.com Vapor phase synthesis has also been explored as a method for producing nitrite esters from alcohols. google.com
Mechanistic Pathways of Nitrosation of Alcohols in Controlled Syntheses
The reaction can be catalyzed by acid. researchgate.net The mechanism is considered to involve the O-nitrosation by the nitrosoacidium ion (H₂NO₂⁺) or the nitrosonium ion (NO⁺). researchgate.net In the presence of halide ions, the formation of a more potent nitrosating agent, the corresponding nitrosyl halide (e.g., NOCl), can occur, which then reacts with the alcohol. rsc.orgacs.org
The nitrosation of alcohols is a reversible process, and the equilibrium can be influenced by the reaction conditions. researchgate.net The hydrolysis of the alkyl nitrite back to the alcohol and nitrous acid is also acid-catalyzed. researchgate.net
In non-aqueous solvents like acetonitrile, the reaction between alkyl nitrites and alcohols in the presence of acid is kinetically zero-order in the alcohol concentration, suggesting that the rate-limiting step is the formation of the nitrosonium ion (NO⁺). rsc.org However, the addition of the parent alcohol of the alkyl nitrite can shift the kinetics towards a first-order dependence on the substrate concentration. rsc.org
Reagent Selection and Optimized Reaction Conditions for High Purity
The selection of reagents and the optimization of reaction conditions are crucial for achieving high purity this compound. The choice of nitrosating agent can significantly impact the reaction's efficiency and the purity of the product. While nitrous acid generated in situ is common, other reagents like dinitrogen tetroxide and nitrosyl chloride are also used. journals.co.za The use of high-purity reagents is a fundamental requirement for obtaining a pure product. rsc.org
Reaction temperature is a critical parameter to control. Lower temperatures are often favored to minimize side reactions and the decomposition of the thermally sensitive nitrous acid. google.com For instance, in the synthesis of 1-nitro-2-octanone, where 2-octyl nitrite is an intermediate, temperatures are controlled to optimize the yield of the desired product and minimize overoxidation.
The concentration of the acid catalyst also plays a significant role. In related nitration reactions, nitric acid concentrations are carefully controlled to enhance selectivity and reduce the formation of byproducts. For nitrosation reactions, the pH of the medium is a key factor, as it influences the concentration of the active nitrosating species. nih.gov
To drive the equilibrium towards the formation of the ester and improve conversion, methods for the removal of water, a byproduct of the esterification, can be employed. researchgate.net The use of an excess of one of the reactants, typically the alcohol, can also shift the equilibrium to favor product formation.
The table below summarizes key parameters and their effects on the synthesis of alkyl nitrites.
| Parameter | Effect on Reaction | Optimized Conditions |
| Temperature | Affects reaction rate and stability of reagents/products. Higher temperatures can lead to decomposition and side reactions. | Lower temperatures (e.g., refrigeration) are often employed to control the reaction and improve purity. google.com |
| Acid Concentration | Catalyzes the reaction by promoting the formation of the active nitrosating species. | The concentration needs to be optimized to maximize the reaction rate while minimizing side reactions. nih.gov |
| Reagent Purity | Impurities in starting materials can lead to byproducts and lower the purity of the final product. | Use of high-purity reagents is essential. rsc.org |
| Water Removal | Shifts the reaction equilibrium towards the formation of the ester, increasing the yield. | Techniques like pervaporation can be used to remove water from the reaction mixture. researchgate.net |
Trans-nitrosation Reactions Utilizing this compound and Other Alkyl Nitrites
Trans-nitrosation, or trans-esterification, is a process where an existing alkyl nitrite transfers its nitroso group to another alcohol. journals.co.za This is a reversible, acid-catalyzed reaction. journals.co.za For example, 2-octyl nitrite can undergo an exchange reaction with other alcohols. journals.co.za Tert-butyl nitrite has been demonstrated to be an effective reagent for the acid-catalyzed trans-nitrosation of primary, secondary, and tertiary alcohols on a preparative scale. journals.co.za
This process can be advantageous for the synthesis of certain alkyl nitrites, especially when the direct nitrosation of the corresponding alcohol is problematic. The efficiency of the exchange is dependent on the structure of the alcohol, with primary alcohols reacting more readily than secondary, which in turn are more reactive than tertiary alcohols. journals.co.za
Equilibrium and Kinetic Considerations in Exchange Processes
The trans-nitrosation reaction is an equilibrium process, and the position of the equilibrium is influenced by several factors. journals.co.za The relative stability of the starting alkyl nitrite and the product alkyl nitrite, as well as the parent alcohols, dictates the equilibrium position.
The kinetics of the reaction are also important. The rate of the exchange process is influenced by the nature of the alcohol and the solvent. journals.co.za The reaction is subject to polar effects, where electron-donating groups in the alcohol favor the reaction, while electron-withdrawing groups have the opposite effect. journals.co.za
The table below illustrates the equilibrium composition for the reaction of t-butyl nitrite with benzyl (B1604629) alcohol in different solvents.
| Solvent | % Benzyl Alcohol | % t-Butanol | % Benzyl Nitrite | % t-Butyl Nitrite |
| Carbon tetrachloride | 20 | 80 | 80 | 20 |
| Benzene (B151609) | 22 | 78 | 78 | 22 |
| Chloroform | 25 | 75 | 75 | 25 |
| Dioxan | 34 | 66 | 66 | 34 |
| Acetonitrile | 36 | 64 | 64 | 36 |
Data from a study reacting equimolar amounts of benzyl alcohol and t-butyl nitrite. journals.co.za
Influence of Solvent and Steric Factors on Trans-nitrosation Efficiency
The efficiency of trans-nitrosation is significantly influenced by both the solvent and steric factors. As shown in the table above, the equilibrium position of the reaction between t-butyl nitrite and benzyl alcohol varies considerably with the solvent used. journals.co.za
Steric factors play a dominant role in the trans-nitrosation process. journals.co.za There is a considerable relief of steric strain when a more sterically hindered alkyl nitrite, such as t-butyl nitrite, is converted to its less hindered parent alcohol, t-butanol. journals.co.za This relief of steric strain drives the equilibrium towards the formation of the less sterically hindered alkyl nitrite. journals.co.za For instance, in the reaction between t-butyl nitrite and benzyl alcohol, the steric factor is the predominant one, favoring the formation of benzyl nitrite, even though polar effects may oppose this. journals.co.za The greater the steric hindrance of the nitrosamino group, the lower the efficiency of the reaction. cdnsciencepub.com
Innovative Synthetic Routes and Catalyst Development
Research into the synthesis of esters, including nitrites, continues to explore more efficient and environmentally friendly methods. Innovations in catalyst development are a key focus area. acs.org This includes the development of novel catalysts for esterification reactions, aiming for higher selectivity and yields under milder conditions. researchgate.net
Biocatalytic methods, employing enzymes, are gaining traction as a green alternative for synthesizing a variety of chemical compounds, including esters. acs.org These methods offer high chemo- and regioselectivity, often under ambient reaction conditions, which can reduce energy consumption and waste generation. acs.org For example, immobilized enzymes have been used for the synthesis of octyl esters. researchgate.net
The development of new reagents for nitrosation under mild conditions is also an active area of research. chemrxiv.org This includes the design of stable, solid reagents that offer high functional group tolerance and avoid the need for harsh reaction conditions. chemrxiv.org
Furthermore, the development of catalytic processes for a wide range of chemical transformations is a continuous effort in the chemical industry, with a focus on sustainability and efficiency. suschem.orgmdpi.com This includes the synthesis of supported catalysts and the exploration of novel reaction pathways. acs.org
Refined Purification and Isolation Techniques for Research Applications
The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to ensure high purity for research applications. The choice of method depends on the scale of the synthesis, the nature of impurities, and the required final purity. Common impurities include the starting alcohol (e.g., 2-octanol), isomeric nitroalkanes, and residual reagents from the synthesis. The primary techniques employed are distillation, extraction, and chromatographic methods. Given the thermal and chemical lability of alkyl nitrites, these procedures are often performed under mild conditions.
Distillation
Fractional distillation under reduced pressure is the most frequently cited method for the purification of this compound. This technique is effective for separating the volatile nitrite ester from less volatile components like the parent alcohol and nitro-isomer byproducts. The reduced pressure is crucial to lower the boiling point, thereby preventing the thermal decomposition that can occur at atmospheric pressure. nih.gov
Research findings from synthetic procedures provide specific conditions for the distillation of this compound isomers:
In a preparation of 2-nitrooctane (B11943836) from 2-iodooctane, 2-octyl nitrite was isolated as an initial fraction with a boiling point of 41-42 °C at 6 mm Hg vacuum . google.com
During the synthesis of 1-nitroöctane from 1-bromoöctane, 1-octyl nitrite was collected as a yellow liquid at 37 °C under a pressure of 3 mm Hg . orgsyn.org
A significant challenge in the purification of alkyl nitrites is the co-distillation with the corresponding alcohol, with which it may form an azeotropic mixture. journals.co.za Overcoming this requires highly efficient fractional distillation columns and careful control of the distillation parameters.
Extraction and Washing
Before final purification by distillation, a preliminary workup of the reaction mixture is standard practice. This typically involves liquid-liquid extraction and washing to remove water-soluble impurities, acids, and unreacted salts.
The crude reaction mixture is often poured into ice-water, and the organic layer containing the this compound is extracted using a non-polar solvent. google.com Common solvents for this purpose include:
Petroleum ether google.com
Diethyl ether orgsyn.org
Following extraction, the organic phase is washed sequentially. A wash with a dilute sodium bicarbonate solution or water can neutralize and remove residual acids. nih.gov A subsequent wash with a saturated sodium chloride solution (brine) helps to remove residual water and break up emulsions before the final drying step. After separation, the organic solution is treated with an anhydrous drying agent, such as anhydrous sodium sulfate, to remove dissolved water. nih.gov
Chromatographic Methods
While distillation is prevalent, chromatographic techniques offer an alternative for high-purity isolation, particularly for smaller-scale research applications or when distillation is ineffective.
Flash Column Chromatography is a versatile and rapid purification method for a wide range of organic compounds. rsc.orgwfu.eduuct.ac.za For this compound, a normal-phase setup would typically be used. The crude product is loaded onto a column packed with a polar stationary phase, most commonly silica (B1680970) gel. A non-polar mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate, is then passed through the column under positive pressure. rsc.orgbeilstein-journals.org Compounds separate based on their polarity, with the less polar this compound eluting before the more polar alcohol impurity. The selection of the eluent system is optimized using thin-layer chromatography (TLC) to achieve the best separation. uct.ac.za
High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase configuration, can also be employed for the analysis and purification of nitrites. silicycle.com In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. While less common for bulk purification of this compound, HPLC is an excellent analytical tool to assess the purity of isolated fractions.
Table 1: Distillation Parameters for this compound Isomers
| Compound | Boiling Point (°C) | Pressure (mm Hg) | Source |
|---|---|---|---|
| 1-Octyl nitrite | 37 | 3 | orgsyn.org |
| 2-Octyl nitrite | 41-42 | 6 | google.com |
| n-Octyl nitrite | 81 | 25 | google.com |
Table 2: Typical Purification Workflow for this compound
| Step | Procedure | Purpose | Key Reagents/Materials |
|---|---|---|---|
| 1. Quenching & Extraction | The reaction mixture is poured into ice-water and extracted with a non-polar organic solvent. | To separate the product from aqueous-soluble byproducts and reagents. | Petroleum ether, Diethyl ether |
| 2. Washing | The organic extract is washed with aqueous solutions. | To remove residual acids and salts. | Sodium bicarbonate solution, Brine |
| 3. Drying | The washed organic layer is treated with an anhydrous salt. | To remove residual water before distillation. | Anhydrous sodium sulfate |
| 4. Filtration | The drying agent is removed by filtration. | To obtain a clear solution of the crude product. | Filter paper |
| 5. Solvent Removal | The extraction solvent is removed, often by rotary evaporation. | To concentrate the crude product. | - |
Advanced Spectroscopic Elucidation and Structural Analysis of Octyl Nitrite
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone for the detailed structural analysis of octyl nitrite (B80452), offering precise information about the electronic environment of each nucleus.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of octyl nitrite.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons along the alkyl chain. The protons on the carbon adjacent to the nitrite group (C1) are expected to be the most deshielded due to the electronegativity of the oxygen atom, appearing furthest downfield. Protons on the terminal methyl group (C8) would be the most shielded, appearing furthest upfield. The methylene (B1212753) protons (C2-C7) would exhibit complex splitting patterns due to spin-spin coupling with adjacent protons, appearing as overlapping multiplets in the intermediate region of the spectrum. Based on data from similar alkyl nitrites, such as n-butyl nitrite, the chemical shifts can be estimated. For instance, the α-methylene protons (-CH₂-ONO) in n-butyl nitrite appear around 4.7 ppm chemicalbook.com.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the octyl chain. The carbon atom bonded to the nitrite group (C1) is significantly deshielded and appears at the lowest field. The chemical shifts of the other carbon atoms generally follow a predictable pattern, with the terminal methyl carbon (C8) being the most shielded. Publicly available spectral data for this compound confirms these general features nih.gov.
Interactive Data Table: Predicted ¹H and Experimental ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) nih.gov |
| 1 (-CH₂-ONO) | ~4.7 | 75.3 |
| 2 (-CH₂-) | ~1.7 | 31.8 |
| 3 (-CH₂-) | ~1.4 | 29.2 |
| 4 (-CH₂-) | ~1.3 | 28.8 |
| 5 (-CH₂-) | ~1.3 | 25.4 |
| 6 (-CH₂-) | ~1.3 | 22.6 |
| 7 (-CH₂-) | ~1.3 | 31.8 |
| 8 (-CH₃) | ~0.9 | 14.0 |
Note: Predicted ¹H NMR values are based on analogous compounds like n-butyl nitrite chemicalbook.com. The ¹³C NMR data is from an experimental spectrum available on PubChem nih.gov.
While one-dimensional NMR provides essential data, complex molecules like this compound benefit from two-dimensional (2D) NMR techniques for unambiguous signal assignment.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, and so on, down the alkyl chain. This would allow for the sequential assignment of all the proton signals along the backbone.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. This technique would be invaluable in definitively assigning each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra. For example, the proton signal around 4.7 ppm would show a correlation to the carbon signal at 75.3 ppm, confirming their assignment to the C1 position.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups and insights into its conformational landscape.
The Infrared (IR) spectrum of alkyl nitrites is characterized by strong absorptions related to the O-N=O functional group. Key vibrational modes include:
N=O stretch: This typically appears as two distinct bands due to the presence of syn and anti rotational isomers, generally found in the region of 1650-1680 cm⁻¹ and 1610-1625 cm⁻¹ respectively researchgate.net.
N-O stretch: A strong absorption corresponding to the N-O single bond stretch is expected around 800 cm⁻¹ researchgate.net.
O-N=O bend: This bending vibration occurs at lower frequencies, typically around 600 cm⁻¹ researchgate.net.
C-H stretches: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region google.com.
The presence of multiple bands for the nitrite group vibrations is strong evidence for the existence of conformational isomers at room temperature. Alkyl nitrites can exist as a mixture of rotamers, primarily differing in the orientation around the O-N and C-O bonds researchgate.net.
Raman spectroscopy , being complementary to IR, is also sensitive to these vibrations. The N=O stretching modes are typically strong in the Raman spectrum, making it a useful tool for studying the equilibrium between different conformers. Studies on similar molecules have shown that the ratio of conformational isomers can be temperature-dependent, and this could be investigated for this compound using variable-temperature Raman spectroscopy researchgate.net.
Interactive Data Table: Characteristic IR Absorption Frequencies for Alkyl Nitrites
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N=O stretch (anti) | 1650 - 1680 |
| N=O stretch (syn) | 1610 - 1625 |
| N-O stretch | ~800 |
| O-N=O bend | ~600 |
| Aliphatic C-H stretch | 2850 - 3000 |
Note: These are general ranges for alkyl nitrites and provide an expected framework for the spectrum of this compound researchgate.net.
Time-resolved IR or Raman spectroscopy could be employed to monitor this reaction in real-time. By probing the vibrational spectrum at different time delays after a laser pulse, one could observe the disappearance of the characteristic nitrite vibrational bands (e.g., the N=O stretch) and the appearance of new bands corresponding to the transient octyloxy radical and the NO product. This would provide detailed mechanistic insights into the bond-breaking dynamics and subsequent reactions of the radical intermediates.
Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization, which provides corroborating structural information. For this compound (molar mass 159.23 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 159 nih.govnih.gov.
Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation of alkyl nitrites is often initiated by the cleavage of the weak O-NO bond. Key fragmentation pathways would include:
Loss of NO: A prominent fragmentation pathway is the loss of a nitric oxide radical (·NO), leading to the formation of an octyloxy cation [C₈H₁₇O]⁺ at m/z 129.
Loss of ·ONO: Cleavage of the C-O bond results in the loss of the nitrite radical (·ONO), generating an octyl cation [C₈H₁₇]⁺ at m/z 113.
Alpha-cleavage: Cleavage of the C-C bond alpha to the oxygen atom can also occur.
Alkyl chain fragmentation: The octyl cation itself would undergo further fragmentation, leading to a series of smaller carbocation fragments separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes. A prominent peak is often observed at m/z 30, corresponding to the [NO]⁺ ion researchgate.net.
Analysis of the isotopic pattern of the molecular ion peak could be used to confirm the elemental composition, although for a compound containing only C, H, N, and O, this is less informative than for compounds with elements having more distinctive isotopic abundances.
Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion |
| 159 | [C₈H₁₇NO₂]⁺ (Molecular Ion) |
| 129 | [C₈H₁₇O]⁺ (M - NO)⁺ |
| 113 | [C₈H₁₇]⁺ (M - ONO)⁺ |
| 30 | [NO]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the exact molecular mass of a compound, which in turn allows for the deduction of its elemental composition with high accuracy. measurlabs.comdiagnosticsworldnews.com The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, enables the differentiation of compounds with the same nominal mass but different elemental formulas (isobaric compounds). nih.gov
For this compound, the theoretical exact mass is calculated based on the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This precise mass is a critical parameter for its unambiguous identification in complex mixtures. HRMS analysis provides an experimentally measured mass that can be compared to the theoretical value, with minimal deviation, confirming the compound's elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₂ |
| Theoretical Exact Mass | 159.12593 u |
| Nominal Mass | 159 u |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nist.govnih.gov In the analysis of alkyl nitrites, electron impact (EI) ionization is commonly used, which induces characteristic fragmentation patterns. researchgate.netresearchgate.net
The fragmentation of n-octyl nitrite is expected to follow general pathways observed for other normal alkyl nitrites. tandfonline.com A primary fragmentation event is the cleavage of the O–NO bond, leading to the loss of the nitroxy group (·ONO) and the formation of an octyloxy radical cation or related fragments. Another significant fragmentation pathway involves the loss of the entire nitrite group (NO₂) to produce an alkyl cation. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a common process. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure of the parent molecule. nist.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 159.13 | 113.13 | [C₈H₁₇]⁺ (Loss of ·NO₂) |
| 159.13 | 85.09 | [C₆H₁₃]⁺ (Beta-cleavage) |
| 159.13 | 71.08 | [C₅H₁₁]⁺ (Gamma-cleavage) |
| 159.13 | 57.07 | [C₄H₉]⁺ (Delta-cleavage) |
| 159.13 | 43.05 | [C₃H₇]⁺ |
| 159.13 | 30.00 | [NO]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) for Photochemical Studies
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is employed to study the electronic transitions within a molecule and is particularly useful for investigating photochemical reactions. ijnrd.orglibretexts.org Alkyl nitrites are known to be photochemically active, undergoing degradation upon exposure to UV light. researchgate.nettandfonline.com
The UV-Vis spectrum of alkyl nitrites is characterized by a broad, weak absorption band in the near-ultraviolet region, typically between 300 and 400 nm. researchgate.net This absorption is attributed to an n → π* electronic transition involving the non-bonding electrons on the oxygen atoms and the π* anti-bonding orbital of the nitroso (-N=O) group. The energy absorbed in this region is sufficient to cause the homolytic cleavage of the weak O–NO bond, which has a dissociation energy of approximately 40-42 kcal/mol. This photolytic decomposition results in the formation of an alkoxy radical and a nitric oxide (NO) radical. researchgate.net
The absorption spectrum of this compound falls within the UVA spectral band, making it susceptible to photodecomposition by sunlight. researchgate.net The study of these photochemical processes is crucial for understanding the stability and environmental fate of alkyl nitrites. tandfonline.com
Mechanistic Investigations of Octyl Nitrite Chemical Transformations
Homolytic Cleavage of the Nitrite (B80452) Ester Bond and Alkoxyl Radical Generationdrugfuture.comchempedia.inforesearchgate.netalfa-chemistry.comcaltech.edu
The most prominent reaction pathway for alkyl nitrites, including octyl nitrite, is initiated by the homolytic cleavage of the relatively weak oxygen-nitrogen (O–NO) bond. chemistnotes.com This process is typically induced by photolysis, using ultraviolet radiation to supply the necessary energy. chemistnotes.comyoutube.com The cleavage results in the formation of an octyloxy radical (C₈H₁₇O•) and a nitrosyl radical (•NO). alfa-chemistry.comyoutube.com This radical generation is the foundational step for a cascade of subsequent reactions, most notably the Barton reaction. drugfuture.comwikipedia.org
The energy required to break the O–NO bond homolytically is known as the Bond Dissociation Energy (BDE). While specific experimental BDE values for this compound are not extensively documented, data from related short-chain alkyl nitrites (C₁-C₄) show O–N BDEs in the range of 39-41 kcal/mol (approximately 163-172 kJ/mol). researchgate.net It is expected that the BDE for this compound falls within a similar range.
Several factors influence the rate and efficiency of radical formation:
Energy Input: Photochemical energy (UV light) is the most common method to overcome the BDE and initiate homolysis. youtube.com
Radical Stability: The stability of the resulting alkoxyl radical can influence the reaction. For primary alcohols like octanol, the resulting primary alkoxy radicals are generally less stable than secondary or tertiary ones, which can affect subsequent reaction pathways. nih.gov
Table 1: Calculated O-N Bond Dissociation Energies (BDE) for Short-Chain Alkyl Nitrites This interactive table provides calculated BDE values which can be used to infer the approximate BDE for this compound.
| Alkyl Nitrite | BDE (kcal/mol) |
| Methyl Nitrite | 41.1 |
| Ethyl Nitrite | 39.9 |
| n-Propyl Nitrite | 39.8 |
| iso-Propyl Nitrite | 39.4 |
| n-Butyl Nitrite | 39.7 |
| sec-Butyl Nitrite | 39.2 |
| tert-Butyl Nitrite | 39.0 |
| Data sourced from calculated values for C₁-C₄ aliphatic alcohol nitrites. researchgate.net |
Once generated, the highly reactive octyloxy radical can undergo several competing reaction pathways. acs.orgnih.gov The dominant pathway is often determined by the molecular structure and reaction conditions. caltech.educhemistnotes.com
Isomerization (Intramolecular Hydrogen Abstraction): This is a key pathway, particularly in the context of the Barton reaction. The octyloxy radical abstracts a hydrogen atom from within the same molecule, most favorably from the δ-carbon (the carbon atom at position 5 relative to the oxygen). alfa-chemistry.comcaltech.edu This occurs via a sterically favored six-membered cyclic transition state, generating a more stable carbon-centered radical at the δ-position. chemistnotes.comyoutube.com
Fragmentation (β-Scission): Alkoxy radicals can decompose through the cleavage of a carbon-carbon bond adjacent (β) to the carbon bearing the oxygen. caltech.eduacs.org This β-scission results in the formation of a carbonyl compound (an aldehyde or ketone) and a smaller alkyl radical. acs.org For linear alkoxy radicals, this pathway is generally less favorable than isomerization unless the structure is branched or strained. researchgate.net
Intermolecular Hydrogen Abstraction: The octyloxy radical can abstract a hydrogen atom from a solvent molecule or another substrate molecule. chemistnotes.comyoutube.com For instance, the photolysis of n-octyl nitrite in n-heptane resulted in a mixture of nitroso-heptanes (from attack on the solvent) and 4-nitroso-1-octanol (from intramolecular abstraction), demonstrating the competition between these pathways. chempedia.info
Table 2: Competing Fates of the Octyloxy Radical This interactive table summarizes the primary reaction pathways available to the octyloxy radical.
| Reaction Pathway | Description | Typical Product |
| Isomerization | Intramolecular 1,5-hydrogen atom transfer from the δ-carbon. caltech.edu | δ-Hydroxy carbon radical. alfa-chemistry.com |
| Fragmentation | Cleavage of a C-C bond beta to the oxygen atom. acs.org | Aldehyde/ketone and a smaller alkyl radical. acs.org |
| Hydrogen Abstraction | Intermolecular H-atom abstraction from a solvent or other molecule. chemistnotes.com | Octanol and a new radical from the H-donor. numberanalytics.com |
Heterolytic Pathways and Ionic Reactions of this compound
Beyond radical chemistry, this compound can participate in ionic reactions where the O–NO bond or the C–O bond cleaves heterolytically, forming charged intermediates. The nitrite group itself is an ambident nucleophile, meaning it can react at two different sites (oxygen or nitrogen). stackexchange.comstackexchange.com
In the presence of a suitable electrophile, the nitrite functional group can act as a nucleophile. As an ambident nucleophile, the attack can occur from either the nitrogen atom or one of the oxygen atoms. stackexchange.com
O-Attack: Nucleophilic attack via the oxygen atom results in the formation of a new ester or ether linkage, retaining the R-O-N=O structure. This pathway is favored when reacting with hard electrophiles or under conditions that favor the localization of negative charge on the oxygen, such as when using silver nitrite (AgNO₂), which has a more covalent character. stackexchange.com
N-Attack: Nucleophilic attack via the nitrogen atom leads to the formation of a nitro compound (R-NO₂). This pathway is generally favored with softer electrophiles and when using ionic nitrites like sodium nitrite (NaNO₂), which provides a "free" nitrite ion in solution. stackexchange.comstackexchange.com The formation of the C-N bond in the nitroalkane is often thermodynamically more favorable than the C-O bond in the alkyl nitrite. stackexchange.com
The choice of counter-ion (e.g., Na⁺ vs. Ag⁺) and the nature of the alkyl halide substrate (primary, secondary, or tertiary) significantly influence the ratio of alkyl nitrite to nitroalkane product. stackexchange.com
This compound can also function as an electrophile, accepting an electron pair from a nucleophile. Attack can occur at two primary sites:
Attack at Nitrogen: The nitrogen atom of the nitrite group is electron-deficient and serves as an electrophilic center. Strong nucleophiles can attack this site, leading to nitrosation reactions where the -NO group is transferred to the nucleophile. This behavior is fundamental to the use of alkyl nitrites as nitrosating agents. acs.org
Attack at Carbon: The carbon atom bonded to the oxygen of the nitrite group is also an electrophilic center. In nucleophilic substitution reactions, a nucleophile can attack this carbon, leading to the displacement of the nitrite group (⁻ONO) as a leaving group. purkh.com
Rearrangement Reactions Involving this compound Intermediates (e.g., Barton Reaction Mechanism)caltech.edu
The Barton reaction is the quintessential rearrangement involving an alkyl nitrite intermediate. wikipedia.org It is a powerful photochemical method for the functionalization of a remote, unactivated C-H bond. alfa-chemistry.comnumberanalytics.com The mechanism for this compound proceeds through the following key steps: chemistnotes.comwikipedia.org
Initiation by Homolytic Cleavage: Upon irradiation with UV light, the O–NO bond of this compound cleaves homolytically to generate an octyloxy radical and a nitrosyl radical (•NO). youtube.comnumberanalytics.com
Intramolecular 1,5-Hydrogen Abstraction: The octyloxy radical abstracts a hydrogen atom from the δ-carbon (C4 in the octyl chain). This proceeds through a quasi-chair-like six-membered transition state, which accounts for the high regioselectivity of the reaction. chemistnotes.comyoutube.com This step forms water and a new, more stable carbon-centered radical at the C4 position.
Radical Recombination: The newly formed carbon radical recombines with the nitrosyl radical (•NO) that was generated in the first step. alfa-chemistry.comwikipedia.org This forms a δ-nitroso alcohol, specifically 4-nitroso-1-octanol. chempedia.info
Tautomerization: The resulting nitroso compound rapidly tautomerizes to its more stable isomer, a δ-hydroxy oxime (4-(hydroxyimino)octan-1-ol). chemistnotes.comwikipedia.org This oxime is often the final isolated product and can be further hydrolyzed to yield a carbonyl compound (aldehyde or ketone). chemistnotes.com
A specific example is the photolysis of n-octyl nitrite in a benzene (B151609) solution, which yields the dimer of 4-nitroso-1-octanol as the principal product. chempedia.info This reaction highlights the utility of the Barton reaction in converting an inert C-H bond into a versatile functional group. chemistnotes.com
Thermal Decomposition Mechanisms of Alkyl Nitrites in Controlled Environments
The thermal decomposition of alkyl nitrites (RONO) in controlled laboratory settings has been a subject of significant research, providing fundamental insights into their stability and reactivity. These studies, typically conducted in the gas phase within static systems or in the liquid phase using solvents, have established the primary mechanisms governing the chemical transformations of these compounds upon heating.
Research has consistently shown that the principal initial step in the thermal decomposition of gaseous alkyl nitrites is the unimolecular homolytic cleavage of the oxygen-nitrogen bond. osti.govroyalsocietypublishing.orghep.com.cn This primary dissociation reaction is a homogeneous radical split that produces an alkoxy radical (RO•) and a nitric oxide (NO) molecule. osti.gov
Primary Decomposition Reaction:
RONO → RO• + NO
The alkoxy radicals formed can undergo several transformations, including:
Disproportionation: Reaction with nitric oxide.
Decomposition: Breaking down into smaller molecules.
Isomerization: Rearrangement of the radical structure.
Kinetic studies on various straight-chain alkyl nitrites, including methyl, ethyl, and n-propyl nitrites, have demonstrated that their thermal decomposition follows the characteristics of homogeneous unimolecular reactions. royalsocietypublishing.org The activation energy for the cleavage of the RO-NO bond has been determined to be approximately 41.5 ± 1 kcal/mol. osti.gov
Investigations into the pyrolysis of specific alkyl nitrites have provided detailed data on their decomposition rates and products. For example, the study of ethyl nitrite decomposition between 162-218°C identified formaldehyde, acetaldehyde, and ethanol (B145695) as the main products. capes.gov.br The decomposition of isopropyl nitrite at around 200°C yielded acetone (B3395972) and isopropyl alcohol. royalsocietypublishing.org
The thermal decomposition of this compound, specifically optically active 2-octyl nitrite, has been examined in the liquid phase to understand the mechanism in solution. rsc.orgacs.org Studies in hydrocarbon solvents have contributed to the broader understanding of how the environment can influence the decomposition pathway. rsc.org Furthermore, research comparing different alkyl nitrites has shown that ethyl nitrite decomposes more readily than methyl nitrite under similar conditions. hep.com.cn
The following tables summarize key kinetic data and decomposition products for various alkyl nitrites as reported in the literature.
Table 1: Kinetic Parameters for the Thermal Decomposition of Alkyl Nitrites
| Alkyl Nitrite | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Rate Expression (k) (s⁻¹) | Reference |
|---|---|---|---|---|
| General Alkyl Nitrite | 120 - 200 | 41.5 ± 1 | - | osti.gov |
| Ethyl Nitrite | 162 - 218 | 41.8 | 10¹⁶·⁰e⁻⁴¹⁸⁰⁰/RT | capes.gov.br |
This interactive table provides a summary of kinetic data from thermal decomposition studies of various alkyl nitrites.
Table 2: Major Products from the Thermal Decomposition of Various Alkyl Nitrites
| Alkyl Nitrite | Major Decomposition Products | Reference |
|---|---|---|
| Ethyl Nitrite | Formaldehyde, Acetaldehyde, Ethanol, Nitrous oxide | capes.gov.br |
This interactive table lists the primary chemical products identified from the thermal decomposition of selected alkyl nitrites in controlled environments.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Alkyl nitrite |
| Nitric oxide |
| Methyl nitrite |
| Ethyl nitrite |
| n-Propyl nitrite |
| Formaldehyde |
| Acetaldehyde |
| Ethanol |
| Isopropyl nitrite |
| Acetone |
Computational and Theoretical Studies of Octyl Nitrite
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of octyl nitrite (B80452). These methods provide a detailed picture of how electrons are distributed within the molecule and how they participate in chemical bonding.
Molecular Orbital Analysis and Electron Density Distribution
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For octyl nitrite, an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.
The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. In alkyl nitrites, the HOMO is expected to have significant contributions from the non-bonding p-orbitals of the oxygen atoms and the nitrogen atom of the nitrite group. The LUMO is likely to be an antibonding π* orbital associated with the N=O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The electron density distribution illustrates the probability of finding an electron in a particular region of the molecule. For this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms of the nitrite functional group, with a lower density distributed along the nonpolar octyl chain. This uneven distribution of electron density is a key factor in determining the molecule's polarity and its interactions with other molecules. The delocalized π molecular orbital in the nitro group, which is isoelectronic with the carboxylate anion, involves the unhybridized p-orbitals of the nitrogen and two oxygen atoms. lkouniv.ac.in
Table 1: Illustrative Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) (Illustrative) | Primary Atomic Orbital Contributions (Expected) |
| LUMO | -1.5 | π* (N=O) |
| HOMO | -9.8 | n (O, N) |
| HOMO-1 | -10.5 | σ (C-O, O-N) |
Note: The energy values are illustrative and based on trends observed for smaller alkyl nitrites in the absence of specific published data for this compound.
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface is a map of the electrostatic potential at a constant electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The ESP surface is typically colored to indicate regions of positive and negative potential.
For this compound, the ESP surface would show a region of negative potential (typically colored red or yellow) around the oxygen atoms of the nitrite group due to their high electronegativity and lone pairs of electrons. This region represents the site for electrophilic attack. Conversely, the hydrogen atoms of the alkyl chain would exhibit regions of positive potential (typically colored blue), making them susceptible to nucleophilic interactions, although these are generally weak. The ESP map visually confirms the polar nature of the nitrite head and the nonpolar character of the octyl tail, which is fundamental to its chemical behavior and physical properties.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound.
Conformational Analysis of the this compound Molecule
The this compound molecule possesses significant conformational flexibility due to the rotation around its single bonds, particularly the C-O and O-N bonds of the nitrite group and the C-C bonds of the octyl chain. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.
Studies on smaller alkyl nitrites, such as methyl and ethyl nitrite, have shown the existence of cis and trans conformers with respect to the C-O-N=O dihedral angle. researchgate.net For this compound, a similar cis/trans isomerism is expected for the nitrite group. In addition to this, the long octyl chain can adopt numerous conformations, leading to a complex potential energy surface with many local minima. DFT calculations can be employed to optimize the geometry of these various conformers and calculate their relative energies. The global minimum energy conformer represents the most stable structure of the molecule. The steric alignment of the nitrite group and the conformation of the alkyl tail are key factors in determining the relative stability of different conformers. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-N=O) (Degrees) | Relative Energy (kcal/mol) (Illustrative) |
| trans-gauche | ~180 | 0.0 |
| trans-anti | ~180 | 0.2 |
| cis-gauche | ~0 | 1.5 |
| cis-anti | ~0 | 1.8 |
Note: This table presents hypothetical data for the primary nitrite group conformations, acknowledging that numerous other conformers exist due to the octyl chain. The relative energies are illustrative and based on trends for smaller alkyl nitrites.
Transition State Characterization for Reaction Pathways
DFT can be used to model chemical reactions and characterize the transition states involved. For this compound, potential reaction pathways include homolytic cleavage of the O-N bond to form an octyloxy radical and nitric oxide, a key step in its photolytic decomposition. researchgate.net Another possible reaction is the oxidation of 2-octanol, which is thought to proceed through a 2-octyl nitrite intermediate.
By calculating the potential energy surface for a given reaction, the structure and energy of the transition state can be determined. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding the reaction kinetics. For instance, in the photolysis of alkyl nitrites, TD-DFT (Time-Dependent DFT) can be used to investigate the excited state potential energy surfaces and elucidate the photodissociation mechanism. researchgate.net
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties, including spectroscopic data.
For this compound, ab initio calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as the N=O stretching, C-O stretching, and various bending and torsional modes of the alkyl chain. Comparing the predicted spectra with experimental data can help in the assignment of spectral features and the identification of different conformers present in a sample. researchgate.net
Similarly, ab initio methods can predict the chemical shifts of the carbon and hydrogen atoms in the NMR spectrum of this compound. These predictions are valuable for confirming the molecular structure and for understanding how the electronic environment of each nucleus is affected by the molecular conformation.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics simulations are powerful computational tools that model the physical movements of atoms and molecules, offering a window into the nanoscale world. For alkyl nitrites, MD simulations can elucidate how different solvent environments affect the molecule's structure and dynamics, and detail the specific forces at play between molecules.
Solvent Effects:
The behavior of an alkyl nitrite like this compound is significantly influenced by the surrounding solvent molecules. The long octyl chain suggests that it would be poorly soluble in water but readily soluble in non-polar organic solvents. solubilityofthings.com MD simulations can quantify these effects by analyzing the structural and energetic changes of the solute molecule in different solvent boxes (e.g., water, ethanol (B145695), cyclohexane).
Kinetic studies on the hydrolysis of various alkyl nitrites, including pentyl nitrite, have shown that the reaction mechanism and rate are highly dependent on the solvent medium. researchgate.netpsu.edu For instance, studies on the acid-catalyzed hydrolysis of several alkyl nitrites in water have indicated that the process is subject to general acid catalysis, with the rate-determining step being the protonation of the substrate. psu.edu In different phases, such as in aqueous versus gas phase experiments, the distribution of products from reactions initiated by the photolysis of n-pentyl nitrite can differ substantially, highlighting the solvent's role in stabilizing reaction intermediates and influencing reaction pathways. researchgate.net For example, the formation of organic nitrates is often enhanced in the condensed phase due to collisional and solvent-cage stabilization of the reaction complex. researchgate.net
Intermolecular Interactions:
The primary intermolecular forces governing the interactions of this compound include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The long alkyl chain contributes significantly to van der Waals interactions, while the nitrite group (–O–N=O) provides a dipole moment, leading to dipole-dipole interactions.
MD simulations, often coupled with quantum mechanical calculations, are used to develop force fields that describe these interactions. acs.orgnih.gov These force fields are essential for accurately simulating the behavior of molecules in the liquid state. For instance, research on alkyl nitrates, which are structurally related to alkyl nitrites, has led to the development of detailed polarizable and non-polarizable force fields based on quantum chemistry calculations. acs.orgnih.govutah.edu These models have been successful in predicting various thermophysical properties of alkyl nitrate (B79036) liquids, demonstrating the power of this approach. acs.orgnih.gov
Studies on binary liquid mixtures containing molecules with similar functional groups can also provide insights. For example, investigations into mixtures of benzyl (B1604629) alcohol with non-polar solvents like cyclohexane (B81311) have revealed the presence of dipole-induced-dipole interactions. niscpr.res.in It is reasonable to infer that similar interactions would occur between the polar nitrite group of this compound and non-polar solvent molecules.
The following table summarizes the types of intermolecular interactions expected for this compound in different solvent environments, based on studies of related molecules.
| Solvent Type | Primary Interacting Group on this compound | Dominant Intermolecular Interaction | Expected Effect on this compound |
| Non-Polar (e.g., Cyclohexane) | Octyl Chain (C8H17) | Van der Waals (Dispersion) Forces | High solubility, extended conformation of the alkyl chain. |
| Non-Polar (e.g., Cyclohexane) | Nitrite Group (ONO) | Dipole-Induced-Dipole | Weak interaction, minimal structural perturbation. |
| Polar Aprotic (e.g., Acetone) | Nitrite Group (ONO) | Dipole-Dipole Interactions | Moderate interaction, potential for specific orientations. |
| Polar Protic (e.g., Ethanol) | Nitrite Group (ONO) | Hydrogen Bonding (with solvent) | Stronger interaction, potential to influence the electronic structure and reactivity of the nitrite group. |
This table is generated based on principles of intermolecular forces and findings from studies on analogous chemical systems.
Detailed research findings from MD simulations on closely related molecules, such as smaller alkyl nitrites or nitrates, provide valuable data that helps in constructing a model for the behavior of this compound. Ab initio calculations on amyl nitrite, for example, have been used to investigate the bond dissociation mechanism and subsequent conformational changes. researchgate.net Such computational studies are fundamental to understanding the reactivity and dynamics of these molecules at a fundamental level. researchgate.net
Reactivity and Strategic Applications in Organic Synthesis
Octyl Nitrite (B80452) as a Versatile Nitrosyl Source
Alkyl nitrites, including octyl nitrite, are frequently employed as efficient sources of the nitrosyl radical or its chemical equivalents, such as the nitrosonium ion (NO+), under various reaction conditions. researchgate.netwikipedia.orgresearchgate.net This reactivity is harnessed for the introduction of the nitroso group (–NO) into organic substrates.
This compound is an effective agent for the nitrosation of carbon atoms positioned alpha (α) to a carbonyl group or flanked by other electron-withdrawing groups, commonly referred to as active methylene (B1212753) compounds. nih.govgoogle.com The reaction typically proceeds in the presence of either acidic or basic catalysts. For the nitrosation of ketones, an alkyl nitrite is often used with an acid catalyst like hydrogen chloride (HCl) or acetyl chloride. nih.gov This process introduces a nitroso group at the α-carbon. The resulting α-nitroso ketones are often unstable and tend to tautomerize to the more stable oxime derivatives.
Similarly, compounds with active methylene groups (e.g., malonic esters, β-keto esters) can be nitrosated using this compound. researchgate.netlookchem.com The presence of electron-withdrawing groups increases the acidity of the α-protons, facilitating the formation of a carbanion intermediate that subsequently attacks the electrophilic nitrogen of the nitrite ester.
Table 1: Examples of Nitrosation Reactions Using Alkyl Nitrites
| Substrate Class | Reagents | Product Type | General Reaction Scheme |
| Ketones | Alkyl Nitrite, HCl | α-Nitroso Ketone / α-Oximino Ketone | R-CO-CH₂-R' → R-CO-C(=NOH)-R' |
| Active Methylene Compounds | Alkyl Nitrite, Base | Nitroso Derivative / Oxime | Z-CH₂-Z' → Z-CH(=NO)-Z' (Z, Z' = Electron-withdrawing groups) |
This table illustrates the general transformation for the nitrosation of ketones and active methylene compounds where alkyl nitrites like this compound serve as the nitrosating agent.
The direct introduction of a nitroso group via this compound leads to the formation of C-nitroso compounds. Primary and secondary aliphatic nitroso compounds are characteristically unstable as monomers and tend to dimerize to form more stable trans-azodioxy compounds. researchgate.net Research involving the photolysis of n-octyl nitrite in heptane (B126788) has demonstrated the formation of such derivatives. The reaction yields a mixture of nitroso dimers, including 4-nitroso-1-octanol dimer, arising from intramolecular functionalization. researchgate.netresearchgate.net
In the presence of oxygen, the photolysis of n-octyl nitrite can lead to the formation of n-octyl nitrate (B79036) in significant yields. researchgate.netresearchgate.net This highlights the competition between intramolecular rearrangement and intermolecular oxidation pathways.
Participation in Radical-Mediated Organic Reactions
The relatively weak oxygen-nitrogen (O–NO) bond in this compound (and other alkyl nitrites) is susceptible to homolytic cleavage upon photolysis or thermolysis, generating an alkoxyl radical and a nitric oxide radical. illinois.eduwikipedia.org The generated octyloxyl radical is a highly reactive intermediate that can engage in a variety of powerful synthetic transformations. researchgate.net
One of the most significant applications of this compound is in remote C-H functionalization, famously demonstrated in the Barton Reaction. illinois.eduwikipedia.org This photochemical process involves the generation of an octyloxyl radical, which then abstracts a hydrogen atom from a remote, unactivated carbon atom within the same molecule. researchgate.net This intramolecular hydrogen atom transfer (HAT) preferentially occurs from a carbon atom at the δ-position (C-4) relative to the oxygen, proceeding through a sterically and energetically favorable six-membered cyclic transition state. illinois.eduacs.org
The resulting δ-carbon radical is then trapped by the nitric oxide radical, also generated during the initial photolysis, to form a δ-nitroso alcohol. illinois.edu This nitroso compound rapidly tautomerizes to its more stable isomer, an oxime. This reaction sequence allows for the selective introduction of a functional group at a typically unreactive saturated carbon center.
Studies on the photolysis of n-octyl nitrite have shown that it yields 4-nitroso-1-octanol (which dimerizes), a direct consequence of a 1,5-hydrogen abstraction from the C-4 position of the octyl chain. researchgate.netresearchgate.net
Table 2: Key Steps in the Barton Reaction with this compound
| Step | Process | Intermediate/Product |
| 1. Initiation | Photolytic cleavage of the O-NO bond | Octyloxyl radical (C₈H₁₇O•) + Nitric oxide (•NO) |
| 2. Propagation (HAT) | Intramolecular 1,5-hydrogen atom transfer | δ-Carbon radical |
| 3. Termination | Radical recombination | δ-Nitroso alcohol |
| 4. Isomerization | Tautomerization | Oxime |
This table outlines the mechanistic pathway for the remote functionalization of an aliphatic chain using this compound as the precursor for the key alkoxyl radical intermediate.
The alkoxyl radicals generated from this compound can also initiate radical cyclization cascades. researchgate.net In the presence of an unsaturated moiety, such as a carbon-carbon double or triple bond, within the molecule, the alkoxyl radical can undergo an intramolecular addition reaction. mdpi.com According to established principles of radical chemistry, 5-exo-trig cyclizations are generally favored, leading to the formation of five-membered heterocyclic rings, such as substituted tetrahydrofurans. researchgate.netacs.org
Furthermore, the carbon-centered radicals formed after an initial hydrogen atom transfer can also participate in both intramolecular and intermolecular reactions. bbhegdecollege.com For instance, a δ-carbon radical could add to a nearby π-system in an intramolecular fashion to construct complex polycyclic frameworks. bbhegdecollege.com Intermolecularly, these radicals can be trapped by various radical acceptors, expanding the synthetic utility of the initial C-H activation event. While specific examples detailing this compound in complex cyclizations are specialized, its role as a precursor to the initiating octyloxyl radical places it as a key reagent for such transformations. researchgate.net
Role in Diazotization Reactions and Related Transformations
This compound is an effective diazotizing agent, particularly for the conversion of primary aromatic amines to diazonium salts in non-aqueous conditions. google.comthieme-connect.de This reaction is fundamental for the synthesis of a wide array of aromatic compounds through subsequent Sandmeyer-type reactions or other transformations of the diazonium intermediate. researchgate.net
The process involves the reaction of a primary amine with the alkyl nitrite, typically in an organic solvent and in the presence of an acid. thieme-connect.de The acid protonates the alkyl nitrite, facilitating the generation of a potent nitrosating species, which then reacts with the amine to form an N-nitrosoamine intermediate. This intermediate subsequently rearranges and eliminates water to yield the diazonium salt. thieme-connect.de The use of this compound in organic solvents is particularly advantageous for amines that have poor solubility in the aqueous acidic media traditionally used for diazotization with sodium nitrite. google.comgoogle.com
Table 3: Use of this compound in Diazotization
| Amine Type | Reagents | Solvent | Intermediate | Final Product |
| Primary Aromatic Amine (Ar-NH₂) | This compound, Acid (e.g., Acetic Acid) | Organic (e.g., Chloroform, Benzene) | N-Nitrosoamine | Aryl Diazonium Salt (Ar-N₂⁺X⁻) |
This table summarizes the application of this compound as a diazotizing agent for primary aromatic amines in organic media.
Emerging Synthetic Applications in Complex Molecule Construction
This compound is gaining recognition as a valuable reagent in modern organic synthesis, primarily for its ability to serve as a precursor for generating highly reactive radical species. These intermediates are instrumental in executing challenging chemical transformations required for the assembly of complex molecular architectures. The utility of this compound extends from its role in fundamental C-H functionalization reactions to its application in the synthesis of elaborate heterocyclic systems.
A cornerstone of its application is the generation of octyloxy radicals through photolysis or thermal decomposition. acs.orgnih.gov The O–N bond in this compound is weak and cleaves under these conditions to produce an octyloxy radical (C₈H₁₇O•) and nitric oxide (•NO). This reactivity is foundational to strategies like the Barton reaction, a landmark process demonstrating the potential of C–H functionalization. researchgate.net In this type of transformation, a photolytically generated alkoxy radical can abstract a hydrogen atom from a remote, otherwise unreactive, carbon center within the same molecule, enabling the introduction of a new functional group at a specific site.
Research into the photolysis of n-octyl nitrite and its derivatives provides insight into the behavior of the resulting alkoxy radicals. nih.gov Studies involving the complex octyl-2-dodecyl-1-nitrite have been used to examine the competition between unimolecular pathways, such as intramolecular hydrogen abstraction (isomerization), and bimolecular reactions with the surrounding solvent. acs.orgnih.gov Harnessing this selective reactivity is key to designing synthetic routes that build molecular complexity in a controlled manner.
Beyond C-H activation, this compound has been identified as a reagent in the construction of important heterocyclic scaffolds. For instance, alkyl nitrites, including this compound, are employed in the synthesis of 1,2-benzisoxazole (B1199462) derivatives from substrates like 2-aminobenzophenones. researchgate.net This transformation showcases the ability of this compound to facilitate the formation of intricate ring systems that are common in pharmacologically active compounds.
The following table summarizes key synthetic transformations involving this compound, illustrating its versatility in the construction and functionalization of organic molecules.
Table 1: Selected Synthetic Applications of this compound
| Reaction Type | Substrate | Key Reagents | Product(s) / Intermediate | Reported Yield of this compound Product/Derivative | Reference |
| Nucleophilic Substitution | 2-Iodooctane | Sodium Nitrite, Urea | 2-Octyl nitrite, 2-Nitrooctane (B11943836) | 28% | google.com |
| Nucleophilic Substitution | n-Octyl tosylate | Sodium Nitrite, Urea | n-Octyl nitrite, 1-Nitrooctane | 28% | google.com |
| Radical Generation | n-Octyl nitrite | Photolysis (UV light) | Octyloxy Radical | Not applicable | nih.govresearchgate.net |
| Oxidation | This compound | Dinitrogen Pentoxide (N₂O₅) | Octyl nitrate | 72% | google.com |
| Heterocycle Formation | 2-Aminobenzophenone derivatives | This compound | 1,2-Benzisoxazole derivatives | Yields vary | researchgate.net |
Derivatives, Analogues, and Comparative Chemical Studies
Systematic Investigation of Substituted Octyl Nitrite (B80452) Derivatives
The introduction of substituents onto the octyl nitrite backbone can significantly alter its chemical and physical properties. Research into substituted this compound derivatives often involves the synthesis and characterization of compounds with modified alkyl chains or the addition of functional groups. For instance, the synthesis of various ring-disubstituted octyl phenylcyanoacrylates has been achieved through the Knoevenagel condensation of the appropriate benzaldehydes with octyl cyanoacetate. chemrxiv.org These derivatives are then characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm their structures. chemrxiv.org
The study of such derivatives extends to understanding how substitutions impact reactivity. For example, in the context of other alkyl derivatives, the presence of electron-donating groups on an alcohol enhances its reaction with t-butyl nitrite, while electron-withdrawing groups have the opposite effect. journals.co.za This principle suggests that substituted octyl nitrites would exhibit a similar trend in their formation and subsequent reactions.
Furthermore, the synthesis of amphiphilic chitosan (B1678972) derivatives bearing octyl groups highlights the versatility of incorporating the octyl moiety into larger molecular structures. researchgate.netcpu.edu.cn These complex derivatives, characterized by FTIR, NMR, and elemental analysis, demonstrate how the octyl group can be integrated to create materials with specific properties, such as the ability to form micelles for drug delivery. researchgate.netcpu.edu.cn
Comparative Reactivity and Stability Profiles of Various Alkyl Nitrites
The reactivity and stability of alkyl nitrites, including this compound, are influenced by several factors, primarily the structure of the alkyl group. tandfonline.compsu.edu Alkyl nitrites are known to undergo reactions such as acid- and base-catalyzed hydrolysis and NO-transfer reactions. tandfonline.comresearchgate.net
Comparative studies show that the reactivity of alkyl nitrites can vary significantly. For instance, t-butyl nitrite is a more effective reagent for the acid-catalyzed trans-nitrosation of alcohols than 2-octyl nitrite, particularly with primary and secondary alcohols. journals.co.za This difference is largely attributed to steric factors. journals.co.za
The stability of alkyl nitrites is also a key consideration. They are generally considered to be relatively stable liquids that are easy to handle. researchgate.net However, their stability can be influenced by the presence of other functional groups. For example, thionitrites (RSNO) are generally less stable than their corresponding alkyl nitrites (RONO). psu.edu
The hydrolysis of alkyl nitrites is a well-studied reaction. tandfonline.compsu.edu Kinetic studies reveal that tertiary alkyl nitrites tend to hydrolyze slightly faster than secondary and primary ones, although the differences are not substantial. psu.edu The mechanism of acid-catalyzed hydrolysis is believed to be a concerted process. psu.edu In contrast, the acid-catalyzed alcoholysis of alkyl nitrates does not readily occur under similar conditions, highlighting a significant difference in reactivity between nitrite and nitrate (B79036) esters. journals.co.za
Interactive Table: Comparative Reactivity of Alkyl Nitrites
| Alkyl Nitrite | Relative Reactivity in Trans-nitrosation | Notes |
|---|---|---|
| t-Butyl Nitrite | High | More effective than 2-octyl nitrite, especially with primary and secondary alcohols. journals.co.za |
| 2-Octyl Nitrite | Moderate | Less effective than t-butyl nitrite in trans-nitrosation reactions. journals.co.za |
| Amyl Nitrite | Bioactive | Known for its vasodilating properties. wikipedia.org |
| Methyl Nitrite | Gas at room temp | Prepared in aqueous solution for kinetic studies. psu.edu |
Synthesis and Characterization of Nitrite Functional Groups within Larger Molecular Architectures
The nitrite functional group can be incorporated into a wide range of larger and more complex molecules, leading to materials with tailored properties. The synthesis of such compounds often involves the reaction of a precursor molecule with a nitrosating agent.
For example, the synthesis of azido- and nitratoalkyl nitropyrazoles demonstrates the incorporation of the nitrite functionality (as a nitrate ester precursor) into energetic materials. mdpi.com These compounds are synthesized from nitropyrazole backbones, which are first functionalized with hydroxyl groups and then converted to the corresponding nitrate esters. mdpi.com Characterization is typically performed using spectroscopic methods and single-crystal X-ray diffraction to determine the molecular structure and packing. mdpi.com
In the field of coordination chemistry, nitrite is a well-known ambidentate ligand that can bind to metal centers in different ways, forming nitrito (-ONO) or nitro (-NO2) complexes. wikipedia.org The synthesis of copper complexes with ligands designed to facilitate the reduction of nitrite to nitric oxide (NO) is an active area of research. acs.org These synthetic systems often incorporate features that mimic the active sites of nitrite reductase enzymes. acs.org
The synthesis of derivatives of erythritol (B158007) tetranitrate (ETN) by incorporating azide (B81097) and nitramine functional groups alongside the nitrate ester showcases how mixing different energetic functionalities can tune the physical and explosive properties of a molecule. acs.org Similarly, the synthesis of p-xylylenediaminium bis(nitrate) involves the characterization of the coordination modes of the nitrate groups using FT-IR, UV-Visible, and NMR spectroscopy, supported by computational studies. researchgate.net
Influence of Alkyl Chain Length and Branching on Nitrite Chemistry
The length and branching of the alkyl chain in alkyl nitrites have a pronounced effect on their chemical and physical properties. These structural variations can influence reactivity, stability, and intermolecular interactions.
Reactivity and Stability: Studies on the hydrolysis of alkyl nitrites show that while there is a trend for tertiary substrates to hydrolyze slightly faster than secondary and primary ones, the effect of alkyl chain structure on the rate is generally small. psu.edu However, in other reactions, such as the trans-nitrosation of alcohols, steric hindrance from bulkier alkyl groups plays a dominant role. journals.co.za For example, the efficiency of this exchange process is dependent on the structure of the alcohol, following the order: primary > secondary > tertiary. journals.co.za
In related compounds like diglycolamides, increasing the alkyl chain length leads to a decrease in metal ion extraction efficiency, and branching further reduces it. rsc.orgresearchgate.net This is attributed to steric hindrance provided by the alkyl groups. researchgate.net While not a direct study on nitrites, this highlights the general importance of steric effects of alkyl chains in influencing chemical processes.
Physical Properties: The volatility of alkyl nitrites is determined by the alkyl group, with those having lower boiling points exhibiting higher volatility. service.gov.uk This is a direct consequence of the size and branching of the alkyl chain. For instance, amyl nitrite, with a five-carbon chain, is a volatile liquid. wikipedia.orgservice.gov.uk
In ionic liquids based on n-alkyl-ammonium nitrates, an increase in the alkyl chain length results in a decrease in short-term thermal stability and an increase in the melting temperature. researchgate.net This indicates a reduction in the liquid range with longer alkyl chains. researchgate.net Furthermore, increasing the total alkyl chain length in ion pair amphiphiles enhances van der Waals interactions, leading to better packing and increased mechanical moduli of the resulting bilayers. mdpi.com These findings in related systems suggest that similar trends would be observed for this compound and its homologues, where the eight-carbon chain influences its physical state and intermolecular forces.
Interactive Table: Effect of Alkyl Chain Properties
| Property | Influence of Increasing Chain Length | Influence of Branching | Supporting Evidence/Analogy |
|---|---|---|---|
| Reactivity (Sterically Hindered Reactions) | Generally Decreases | Generally Decreases | Decreased extraction efficiency in diglycolamides with longer/branched chains. rsc.orgresearchgate.net Steric dominance in trans-nitrosation. journals.co.za |
| Volatility | Decreases | Decreases | General principle of intermolecular forces. Volatility of alkyl nitrites is determined by the alkyl group. service.gov.uk |
| Thermal Stability | Decreases (in ammonium (B1175870) nitrates) | - | Observed in n-alkyl-ammonium nitrate ionic liquids. researchgate.net |
| Melting Point | Increases (in ammonium nitrates) | - | Observed in n-alkyl-ammonium nitrate ionic liquids. researchgate.net |
| Intermolecular Interactions (van der Waals) | Increases | - | Enhanced packing in amphiphile bilayers with longer chains. mdpi.com |
Advanced Analytical Methodologies for Research Scale Characterization
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are fundamental in the analysis of octyl nitrite (B80452), enabling the separation of the target compound from impurities, starting materials, and degradation products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.
Gas chromatography is a powerful technique for the analysis of volatile compounds like octyl nitrite. When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural information, making it an invaluable tool for both qualitative and quantitative analysis. oup.comnih.gov
The GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For alkyl nitrites, including this compound, various capillary columns can be employed. nist.gov For instance, a study on the analysis of alkyl and aromatic nitrates utilized a triple quadrupole mass spectrometer for detection, which allows for more accurate and sensitive quantification than online methods. acs.orgresearchgate.net The retention time of this compound in the GC column is a key parameter for its identification. The NIST Chemistry WebBook reports a retention index (I) of 1115 for 2-octyl nitrite on a polar Carbowax 6M packed column. nist.gov
Chemical ionization (CI) mass spectrometry, when used with GC, is particularly useful for alkyl nitrites and nitrates as it often produces abundant quasi-molecular ions (e.g., (M+1)+ or (M-1)+), which aids in the confirmatory identification of these compounds, even in very low amounts. oup.com Headspace GC/MS (HS/GC/MS) is another effective method for identifying the chemical composition of alkyl nitrites and their degradation products, which can include precursor alcohols. ojp.gov
Key Findings from GC-MS Studies on Related Compounds:
| Analyte | Matrix | Key Findings |
| Alkyl Nitrates (C7-C10) | Atmospheric Fine Particles (PM2.5) | Heptyl and octyl nitrate (B79036) were detected in all analyzed samples, demonstrating the method's applicability for environmental analysis. Recoveries ranged from 61.0–111.4% with relative standard deviations below 8.2%. acs.orgresearchgate.net |
| Alkyl Nitrites | Synthesized Samples & Street Samples | HS/GC/MS analysis revealed the presence of alkyl nitrites, their precursor alcohols, and various degradation products. ojp.gov |
| Isobutyl Nitrite | Commercial Products | Analysis showed a purity of only 63%, with the major impurity being isobutyl alcohol due to degradation. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For nitrite-containing compounds, reversed-phase HPLC with UV detection is commonly employed. ysu.amjfda-online.comjfda-online.comresearchgate.net
A study on the determination of nitrate and nitrite in vegetables utilized a mobile phase of 0.01 M octylammonium orthophosphate in 30% (v/v) methanol (B129727) at a pH of 7.0. jfda-online.comjfda-online.comresearchgate.net This method demonstrated good linearity and recoveries, making it suitable for quantitative analysis. jfda-online.comjfda-online.comresearchgate.net Another approach for analyzing nitrite and nitrate in ham samples used a mobile phase containing 0.01 M n-octylamine and 5 mM tetrabutylammonium (B224687) hydrogenosulphate, which allows for ion-pair chromatographic separation. ysu.am While these methods focus on the nitrite ion, they demonstrate the utility of octylamine (B49996) as a mobile phase modifier in HPLC for separating related compounds.
For the analysis of alkyl nitrates in diesel fuel, a direct injection HPLC method with infrared (IR) detection was developed. osti.gov This technique offers selective monitoring of specific functional groups and was successful for amyl, hexyl, and octyl nitrates. osti.gov
HPLC Method Parameters for Related Analytes:
| Analyte(s) | Column | Mobile Phase | Detection | Application |
| Nitrate and Nitrite | Not Specified | 0.01 M octylammonium orthophosphate in 30% (v/v) methanol (pH 7.0) | UV | Vegetables jfda-online.comjfda-online.comresearchgate.net |
| Nitrite and Nitrate | HyPurity C18, 5 µm | Gradient elution with 0.01 M n-octylamine and 5 mM tetrabutylammonium hydrogenosulphate (pH 6.5) | Diode Array Detector | Ham ysu.am |
| Amyl, Hexyl, and Octyl Nitrate | Not Specified | Not Specified | Infrared (IR) | Diesel Fuel osti.gov |
Quantitative Spectroscopic Methods in Reaction Monitoring
Spectroscopic methods are crucial for real-time monitoring of chemical reactions, providing insights into reaction kinetics and mechanisms. For the synthesis of this compound, techniques like UV-visible and infrared (IR) spectroscopy can be employed to follow the consumption of reactants and the formation of the product.
Electrochemical Methods for Redox Characterization of Nitrite Esters
Electrochemical methods offer a sensitive and often rapid means to characterize the redox properties of molecules. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to study the oxidation and reduction potentials of this compound, providing information about its electronic structure and reactivity.
The electro-oxidation of the nitrite ion has been studied extensively, and it is known to be preferable to electro-reduction due to fewer interferences. um.es These studies often focus on decreasing the overpotential required for oxidation and enhancing sensitivity through the use of modified electrodes. um.esnih.gov While direct electrochemical studies on this compound are scarce in the reviewed literature, the methodologies applied to the nitrite ion can be adapted. For example, a study on a zinc porphyrin-fullerene derivative modified electrode demonstrated excellent nonenzymatic sensing for the electrocatalytic oxidation of nitrite. nih.gov Such a system could potentially be used to study the electrochemical behavior of this compound.
The electrochemical characterization would involve determining the oxidation potential of this compound, which would provide insights into its stability and its potential to act as an oxidizing or reducing agent in various chemical environments.
Hyphenated Techniques such as GC-MS and LC-MS for Product Identification
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the gold standard for the identification of unknown compounds in complex mixtures. nih.govsaspublishers.com GC-MS and LC-MS are the most powerful and widely used of these techniques. nih.govmdpi.com
GC-MS, as discussed in section 8.1.1, is ideal for the identification of volatile compounds like this compound. oup.comojp.govresearchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint. nih.gov This allows for the unambiguous identification of this compound, even in the presence of isomers or other closely related compounds. oup.com For instance, a method for determining alkyl and aromatic nitrates in atmospheric particles used GC tandem mass spectrometry (GC-MS/MS) to identify and quantify compounds including octyl nitrate. acs.orgresearchgate.net
LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally labile compounds. mdpi.comchemijournal.com Similar to GC-MS, the liquid chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. saspublishers.com While specific LC-MS methods for this compound were not found, methods developed for the analysis of nitrite and nitrate in various biological and environmental samples demonstrate the capability of this technique. nih.govolympianwatertesting.com An improved GC/MS method for biological fluids used derivatization to analyze nitrite and nitrate, showcasing the adaptability of mass spectrometry-based methods. nih.govnih.gov
The combination of retention data from the chromatographic separation and the mass spectral data provides a high degree of confidence in the identification of this compound and its related impurities or degradation products.
Environmental Photochemistry and Degradation Mechanisms in Atmospheric and Aquatic Systems
Photolytic Degradation Pathways of Alkyl Nitrites in Simulated Atmospheres
Alkyl nitrites, including octyl nitrite (B80452), undergo photolysis in the atmosphere, a process initiated by the absorption of ultraviolet (UV) radiation. researchgate.netnih.gov This photochemical decomposition is a significant removal pathway for these compounds in the environment. psu.edu The photolysis of alkyl nitrites is crucial in atmospheric chemistry as it leads to the formation of highly reactive species that can influence air quality. researchgate.netnih.gov
The rate of photolysis is determined by the molecule's ability to absorb light at specific wavelengths (absorption cross-section) and the efficiency with which the absorbed photon leads to a chemical change (photolysis quantum yield). uv-vis-spectral-atlas-mainz.org Alkyl nitrites exhibit weak absorption bands in the near-UV region (320-380 nm), which is relevant for photolysis in the troposphere. lookchem.com Studies on various alkyl nitrites, such as methyl, ethyl, and isopropyl nitrate (B79036), show broad, unstructured UV absorption spectra with a strong band around 200 nm and weaker, diffuse bands extending beyond 300 nm. psu.edu
Interactive Table: Photochemical Parameters of Selected Alkyl Nitrites
| Compound | Wavelength Range (nm) | Quantum Yield (Φ) | Notes | Reference |
| n-Octyl Nitrite | >300 | 0.76 | Primary photolytic reaction | lookchem.com |
| Isopropyl Nitrite | 300-425 | 0.54 ± 0.07 | Overall for OH formation | nih.gov |
| Methyl Nitrite | 254 | - | Cross section is 1 × 10⁻¹⁸ cm² | caltech.edu |
The primary photochemical reaction for alkyl nitrites is the cleavage of the O-N bond, which results in the formation of an alkoxyl radical (RO•) and nitric oxide (NO). lookchem.comnumberanalytics.comacs.org For octyl nitrite, this initial step is represented as:
CH₃(CH₂)₇ONO + hν → CH₃(CH₂)₇O• + NO lookchem.com
This reaction is a key step in the Barton Reaction, a significant process in radical chemistry. numberanalytics.com The octyloxy radical formed is highly reactive and can undergo several subsequent reactions. acs.org In the presence of oxygen, the major product of n-octyl nitrite photolysis is n-octyl nitrate. lookchem.com In the absence of oxygen, intramolecular hydrogen abstraction by the octyloxy radical can lead to the formation of 4-nitroso-1-octanol dimer as a major product. lookchem.com
The nitric oxide produced can react with hydroperoxyl radicals (HO₂) to form nitrogen dioxide (NO₂) and hydroxyl radicals (OH), a critical atmospheric oxidant. researchgate.net The general pathways for the atmospheric degradation of alkyl nitrites involve the formation of these reactive intermediates, which play a significant role in tropospheric chemistry. researchgate.netnih.govpublish.csiro.au
Hydrolytic Stability and Decomposition in Aqueous Environments
The stability of alkyl nitrites in water is limited, as they are susceptible to hydrolysis. google.com While specific data on the hydrolytic stability of this compound is scarce, studies on related alkyl nitrates provide some insight. The hydrolysis of n-octyl nitrate has been shown to involve both alkyl-oxygen and nitrogen-oxygen bond fission. dtic.mil It is known that nitrites are generally more prone to hydrolysis and oxidation than nitrates. The breakdown mechanisms of alkyl nitrites are complex and can be influenced by the presence of water, oxygen, and light. google.com
Reaction with Environmentally Relevant Radicals (e.g., Hydroxyl Radicals)
Atmospheric Fate and Contribution to Nitrogen Cycling in Non-Biological Contexts
Alkyl nitrites and the subsequent products of their atmospheric degradation play a role in the non-biological nitrogen cycle. wikipedia.orgcceonondaga.orgnumberanalytics.comlibretexts.org The photolysis of these compounds releases nitric oxide (NO) and can lead to the formation of nitrogen dioxide (NO₂) and nitric acid (HNO₃). researchgate.netpublish.csiro.au These nitrogen oxides (NOx) are key components of the nitrogen cycle and can influence atmospheric ozone concentrations. core.ac.uk Alkyl nitrates, formed from the oxidation of alkyl nitrites, can act as temporary reservoirs of reactive nitrogen in the atmosphere. publish.csiro.au The atmospheric lifetime of alkyl nitrates, which are related to nitrites, can range from several days to weeks, allowing for long-range transport of nitrogen species. doi.org The degradation of these compounds, whether through photolysis or reaction with OH radicals, ultimately contributes to the cycling of nitrogen between various chemical forms in the atmosphere. researchgate.netnih.govpublish.csiro.au
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Octyl Nitrite (B80452) Synthesis
Traditional methods for synthesizing alkyl nitrites often involve reagents and conditions that are misaligned with the principles of green chemistry. Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes for octyl nitrite. This involves a multi-faceted approach focusing on alternative reagents, energy-efficient reaction conditions, and the use of renewable feedstocks. nih.govoecd.orgoecd.org
A key area of investigation is the use of catalysis to replace stoichiometric reagents. For instance, the acid-catalyzed alcoholysis (trans-nitrosation) of a readily available nitrite ester, such as t-butyl nitrite, with 1-octanol (B28484) presents a promising route. journals.co.za This method avoids the direct use of aqueous nitrous acid. Research efforts could focus on developing heterogeneous acid catalysts, such as clays (B1170129) or zeolites, which can be easily recovered and reused, thereby minimizing waste. nih.gov The efficiency of this exchange process is influenced by steric factors and the solvent used, offering multiple parameters for optimization. journals.co.za
Another green approach gaining traction is the use of sonochemical methods, which utilize ultrasonic irradiation to drive reactions. This technique can lead to significantly shorter reaction times and higher yields compared to conventional heating methods, as demonstrated in the synthesis of other ester compounds. researchgate.net Combining sonochemistry with solid acid catalysts could represent a particularly green and efficient pathway to this compound. researchgate.net Furthermore, exploring alternative, non-toxic, and biodegradable solvents, such as deep eutectic solvents, for both the reaction and subsequent purification steps is a critical aspect of greening the synthesis process. mdpi.com
| Synthesis Approach | Traditional Method (e.g., Aqueous Nitrous Acid) | Emerging Green Approach (e.g., Catalytic Alcoholysis) |
| Nitrosating Agent | Sodium nitrite in strong acid | t-Butyl nitrite or other stable alkyl nitrite |
| Catalyst | Stoichiometric acid | Catalytic acid (homogeneous or heterogeneous) |
| Solvent | Often chlorinated solvents | Potentially greener solvents (e.g., ionic liquids, bio-solvents) or solvent-free |
| Energy Input | Conventional heating | Alternative energy sources (e.g., ultrasound) |
| Byproducts | Salt waste, acidic wastewater | Recyclable alcohol (t-butanol), reusable catalyst |
| Efficiency | Variable yields, potential side reactions | Potentially higher yields and selectivity |
This table provides a conceptual comparison of traditional versus potential green synthesis routes for this compound.
Exploration of this compound as a Reagent in Catalytic Cycles
While alkyl nitrites are established reagents for transformations like diazotization and nitration, their role has largely been stoichiometric. researchgate.net A significant frontier in research is the exploration of this compound as a key component in novel catalytic cycles. This involves designing systems where this compound or a species derived from it participates in a catalytic turnover, enabling new types of chemical reactions.
One promising area is in oxidation catalysis. Nitroxide radicals, which can be involved in equilibria with nitrite species, are known to catalyze a wide range of oxidation reactions. researchgate.net Future work could explore the in-situ generation of catalytic nitroxide species from this compound in the presence of a co-oxidant, enabling the selective oxidation of alcohols and other functional groups.
Another avenue involves metal-catalyzed reactions. Alkyl nitrites can act as sources of nitric oxide (NO) or as oxidants in catalytic cycles involving transition metals like palladium, copper, or cobalt. researchgate.netunive.it For example, systems where this compound serves as a reoxidant for a metal catalyst in C-H functionalization or cross-coupling reactions are an exciting possibility. Research into supramolecular catalysts, such as cobalt porphyrin cages, has demonstrated the electrochemical reduction of nitrite as part of a catalytic cycle for ammonia (B1221849) synthesis. chemrxiv.orgnih.gov This highlights the potential for nitrite esters to be integrated into complex, bio-inspired catalytic systems for transformations related to the nitrogen cycle. The long octyl chain could also be leveraged to tune the solubility and phase-separation properties of catalysts in biphasic catalytic systems. researchgate.net
| Catalytic Application | Potential Role of this compound | Research Goal |
| Oxidation Reactions | Precursor to catalytic nitroxide radicals | Development of new aerobic oxidation systems |
| C-H Functionalization | Terminal oxidant or NO source | Direct and selective introduction of functional groups |
| Cross-Coupling Reactions | Re-oxidant for the metal catalyst | Expanding the scope of coupling partners |
| Electrocatalysis | Substrate for reductive/oxidative cycles | Sustainable synthesis of nitrogen-containing compounds |
This table outlines potential future catalytic applications for this compound.
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms
The shift from batch production to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, process control, and scalability. soton.ac.uk Given that some reactions involving alkyl nitrites can be highly exothermic or involve unstable intermediates, flow chemistry presents a particularly attractive platform. fraunhofer.de
Future research will focus on translating this compound-mediated reactions into continuous flow processes. Microreactors provide high surface-area-to-volume ratios, allowing for excellent heat management and precise temperature control, which is critical for managing potentially hazardous reactions. fraunhofer.de This platform enables the safe on-demand generation and immediate consumption of reactive intermediates, minimizing the risks associated with their accumulation. google.com The synthesis of heterocyclic compounds using tert-butyl nitrite in flow has already been demonstrated, paving the way for similar applications with this compound. acs.org
Integrating these flow systems with automated control and analysis represents the next step. rsc.org Automated platforms can systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry, allowing for rapid optimization and discovery of novel reaction conditions. rsc.org Real-time monitoring using in-line analytical techniques (e.g., spectroscopy) can provide immediate feedback, enabling the development of self-optimizing systems. Such automated platforms can accelerate the exploration of this compound's reactivity and streamline the development of robust and scalable synthetic processes. rsc.orgmdpi.com The handling of multiphasic systems, such as slurries which may form in some reactions, is also an active area of research in flow chemistry that would be relevant. researchgate.net
Advanced Predictive Modeling for Reactivity and Environmental Behavior of Nitrite Esters
Computational chemistry and predictive modeling are becoming indispensable tools for understanding and anticipating the behavior of chemical compounds, reducing the need for extensive and costly experimental work. chalmers.se For this compound and related nitrite esters, advanced modeling offers the potential to predict their chemical reactivity, physical properties, and environmental fate with increasing accuracy.
Future research in this area will likely focus on applying quantum mechanical (QM) methods and molecular dynamics (MD) simulations to study the reaction mechanisms of this compound. These models can elucidate transition states, calculate reaction energy barriers, and provide insights into selectivity, guiding the design of new experiments and catalytic systems. For instance, modeling can help understand the factors that control the rate and energy release in the decomposition of nitrate (B79036) esters, a related class of compounds. nih.gov
Predictive models are also crucial for assessing the environmental behavior of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to estimate key environmental parameters like biodegradability, soil sorption, and atmospheric reactivity. chalmers.seacs.org Models developed for other organic pollutants, which consider degradation pathways such as photolysis and reaction with atmospheric radicals (e.g., •OH), can be adapted for nitrite esters. acs.orgepa.gov By simulating the compound's behavior in different environmental compartments (air, water, soil), these models can provide a proactive assessment of its potential environmental impact, aligning with the principles of sustainable chemistry. dtic.milcdc.gov
| Modeling Technique | Application for this compound | Predicted Outcome/Insight |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms | Reaction kinetics, transition state energies, selectivity |
| Molecular Dynamics (MD) | Simulation of bulk phase properties | Solubility, diffusion coefficients, interaction with solvents |
| QSAR/QSPR | Estimation of environmental properties | Biodegradability, toxicity, bioaccumulation potential |
| Environmental Fate Modeling | Simulation of behavior in ecosystems | Persistence, partitioning between air/water/soil, degradation products |
This table summarizes advanced modeling techniques and their potential applications to the study of this compound.
Q & A
Basic: What experimental protocols are recommended for synthesizing octyl nitrite with high purity, and how can reproducibility be ensured?
Methodological Answer:
Synthesis typically involves the esterification of octanol with nitrous acid under controlled acidic conditions. Key steps include:
- Using anhydrous sodium nitrite and concentrated HCl in a cooled environment to minimize side reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm ester formation.
- Purification via fractional distillation (boiling point ~174.5°C ) and validation using nuclear magnetic resonance (NMR) for structural confirmation.
Reproducibility requires strict control of temperature, reagent stoichiometry, and inert atmospheres to prevent oxidation. Document all parameters (e.g., solvent purity, reaction time) as per IRIS guidelines for transparency .
Basic: Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Purity Assessment: Gas chromatography-mass spectrometry (GC-MS) paired with flame ionization detection (FID) to quantify impurities.
- Structural Confirmation: H NMR (peaks at δ 0.88 ppm for terminal methyl, δ 4.2 ppm for O-NO group) and infrared spectroscopy (IR) for NO stretching (~1650 cm) .
- Stability Testing: Accelerated degradation studies under varying pH and temperature, analyzed via high-performance liquid chromatography (HPLC) to track decomposition products .
Advanced: How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies on this compound?
Methodological Answer:
- Study Design: Ensure in vitro models (e.g., hepatocytes) replicate physiological conditions (e.g., oxygenation, metabolic enzymes) to bridge gaps with in vivo data .
- Data Normalization: Standardize endpoints (e.g., LC, oxidative stress markers) across studies. Use metabolomic profiling to identify species-specific metabolic pathways affecting toxicity .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Bonferroni correction ) to harmonize datasets, accounting for variables like exposure duration and dosage .
Advanced: What strategies optimize electrochemical sensors for detecting trace this compound in environmental samples?
Methodological Answer:
- Sensor Design: Incorporate Co(III)-tetraphenylporphyrin (CoTPPCI) ionophores in polyvinyl chloride membranes to enhance nitrite selectivity. Optimize lipophilic additives (e.g., trioctylmethyl-ammonium chloride) for signal stability .
- Calibration: Use standard addition methods with known this compound concentrations in matrices like soil leachates or wastewater. Validate via correlation with GC-MS results .
- Interference Mitigation: Pre-treat samples with solid-phase extraction (SPE) to remove competing anions (e.g., nitrate, sulfates) .
Basic: How should researchers document this compound experiments to meet reproducibility standards?
Methodological Answer:
- Data Transparency: Report raw data (e.g., spectral peaks, chromatograms) in supplementary materials. Avoid reliance on author interpretations; quantify results numerically (e.g., band intensities, retention times) .
- Protocol Details: Specify reaction conditions (temperature, pH), instrument calibration parameters, and batch-to-batch variability. Follow Beilstein Journal guidelines for experimental sections .
- Negative Controls: Include blanks and solvent-only trials to rule out contamination .
Advanced: What mechanistic studies elucidate this compound’s role in radical-mediated reactions?
Methodological Answer:
- Radical Trapping: Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect NO radicals generated during this compound decomposition .
- Kinetic Modeling: Apply density functional theory (DFT) to predict reaction pathways and compare with experimental rate constants from stopped-flow spectrophotometry .
- Inhibitor Studies: Co-incubate with antioxidants (e.g., ascorbate) to assess radical scavenging effects on reaction outcomes .
Basic: How does this compound’s compatibility with other chemicals influence experimental design?
Methodological Answer:
- Incompatibility Risks: Avoid contact with oxidizing agents (e.g., chlorates), strong acids/bases, and alcohols, which can trigger violent decomposition .
- Solvent Selection: Use non-polar solvents (e.g., hexane) to stabilize this compound; polar solvents (e.g., water) accelerate hydrolysis. Pre-test solvent compatibility via small-scale stability assays .
Advanced: How can researchers statistically analyze conflicting data on this compound’s environmental persistence?
Methodological Answer:
- Multivariate Analysis: Use principal component analysis (PCA) to identify variables (e.g., pH, microbial activity) driving discrepancies in half-life data across studies .
- Spatiotemporal Modeling: Apply geostatistical tools to map nitrite concentration gradients in field studies (e.g., oxygen minimum zones ).
- Uncertainty Quantification: Report confidence intervals for degradation rates and use Monte Carlo simulations to assess parameter sensitivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of volatile nitrite vapors.
- Personal Protective Equipment (PPE): Wear nitrile gloves and chemical-resistant aprons; avoid latex due to permeability .
- Spill Management: Neutralize spills with alkaline carbonates (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .
Advanced: How do computational methods enhance the prediction of this compound’s reactivity in novel applications?
Methodological Answer:
- Molecular Dynamics (MD): Simulate this compound’s interaction with lipid bilayers to predict membrane permeability for drug delivery studies .
- QSPR Modeling: Develop quantitative structure-property relationship (QSPR) models using descriptors like logP and dipole moment to forecast reactivity with biomolecules .
- Machine Learning: Train algorithms on existing kinetic data to predict decomposition pathways under untested conditions (e.g., high pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
